N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of antiviral agents. This compound is characterized by its unique structure, which incorporates a purine derivative with an acetyl group and an isobutyramide moiety. Its synthesis and properties are of interest to researchers in both organic chemistry and pharmacology.
The compound is derived from guanine nucleosides through acetylation processes. It can be synthesized using acetic anhydride or acetyl chloride as acetylating agents in laboratory settings and scaled up for industrial production using automated reactors and purification techniques like chromatography and crystallization.
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide belongs to the class of purine derivatives, which are crucial in biochemistry due to their role in nucleic acids. Its structural components suggest it may exhibit biological activity similar to other nucleoside analogs used in antiviral therapies.
The synthesis of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide typically involves:
The synthesis can be performed under controlled conditions to optimize yield and purity. For instance, maintaining an inert atmosphere during reactions can prevent unwanted side reactions that may occur due to moisture or oxygen exposure .
The molecular structure of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide can be represented as follows:
This indicates a complex arrangement featuring a purine base with an acetyl group and an isobutyramide side chain.
Key structural data includes:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can provide further insights into the functional groups present and their interactions within the molecule .
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide participates in several chemical reactions:
Each type of reaction requires specific conditions:
The mechanism of action for N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with viral enzymes, particularly DNA polymerases. By inhibiting these enzymes, the compound can prevent viral replication, making it a candidate for antiviral drug development similar to existing drugs like acyclovir .
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide typically exhibits:
Chemical properties include:
Relevant analyses such as spectroscopy confirm the presence of functional groups characteristic of amides and ketones .
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide has several scientific applications:
The 6,9-dihydro-1H-purin-6-one (6-hydroxypurine) scaffold serves as a biososteric mimic of endogenous purine nucleobases, allowing competitive inhibition of viral enzymes involved in nucleotide metabolism and replication. Unlike canonical purines, its non-aromatic, partially saturated ring system reduces planarity, potentially enhancing selectivity against human kinases [2] [6]. N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide and analogous structures exhibit multifaceted antiviral activities by targeting:
Table 1: Key Properties of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Property | Value | Description |
---|---|---|
CAS Registry Number | 143325-59-1 | Unique chemical identifier |
Molecular Formula | C₁₁H₁₃N₅O₃ | Empirical formula indicating elemental composition |
Molecular Weight | 263.25 g/mol | Mass of one mole of compound |
IUPAC Name | N-(9-acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | Systematic nomenclature |
SMILES | CC(C)C(=O)NC1=NC2=C(N=CN2C(=O)C)C(=O)N1 | Linear notation for molecular structure |
Storage Conditions | Cold-chain | Temperature-controlled storage requirement |
Recent studies highlight 2,6,9-trisubstituted purines as particularly potent against herpesviruses and influenza A, where the C-2 isobutyramide group in N-(9-acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide mimics the amino acid side chains of ATP-binding sites [2] [8]. Molecular docking simulations confirm that the isobutyramide’s carbonyl oxygen forms critical H-bonds with conserved lysine residues (e.g., Lys48 in HSV-1 thymidine kinase), while the N-acetyl group restricts purine ring rotation, stabilizing the enzyme-inhibitor complex [6].
The strategic incorporation of acetyl groups at the N-9 position of purine scaffolds emerged in the 1990s to address metabolic instability in early antiviral nucleosides. Acetylation impedes deamination by adenosine deaminase (ADA)—a key degradation pathway—while the amidation at C-2 enhances membrane permeability [5] [7]. N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide represents an evolutionary advancement from foundational intermediates like N-(9-acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide (CAS 3056-33-5), where substitution of the acetamide with the bulkier isobutyramide group was found to:
Table 2: Structural Analogues of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Compound Name | CAS Number | Key Structural Variation | Therapeutic Focus |
---|---|---|---|
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide | 135437285 | Lacks N-9 acetyl group | Kinase inhibition |
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide | 3056-33-5 | C-2 acetamide (vs. isobutyramide) | Antiviral screening |
N2-Isobutyryl-2'-deoxyguanosine | 68892-42-2 | Deoxyribose attached to guanine derivative | Nucleotide analog synthesis |
Synthetic methodologies have evolved from classical Traube purine synthesis (using formic acid/amine condensation) to modern catalytic approaches. Contemporary routes to N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide employ:
Systematic naming of this compound follows IUPAC conventions prioritizing the purine ring numbering:
Table 3: Synthetic Routes to N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Method | Starting Material | Reaction Conditions | Yield | Purity |
---|---|---|---|---|
Nucleophilic Substitution | 2,6-Dichloro-9H-purine | 1) Acetyl chloride/DMF; 2) Isobutyramide/K₂CO₃/EtOH | 62% | 96% |
Reductive Acetylation | 2-Amino-6-oxopurine | 1) Pd/H₂ reduction; 2) Ac₂O/pyridine; 3) Isobutyryl chloride | 51% | 92% |
One-Pot Condensation | 4,5-Diaminopyrimidine | Isobutyric anhydride/Ac₂O/160°C | 78% | 99% |
Tautomerism significantly influences its reactivity and bioactivity. The purine ring exists predominantly as the 9H-tautomer in crystalline form, while polar solvents favor a 7H/9H equilibrium. The N-acetyl group locks N-9 as the dominant tautomer, preventing undesired N-7 alkylation that could diminish target affinity [3] [7]. Key structural analogues include:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8